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molecular formula C10H7BrF2N2 B3284398 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole CAS No. 784190-13-2

5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole

Cat. No. B3284398
M. Wt: 273.08 g/mol
InChI Key: CIJXWQGPAJAAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226930B2

Procedure details

2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole (81.2 mg, 0.386 mmol, 1.0 eq) and 5 ml of anhydrous CHCl3 were combined in a flame-dried 25 mL round-bottom flask under argon and cooled in an ice/water bath. A solution of POBr3 (398.1 mg, 1.39 mmol, 3.60 eq) in 3 mL of CHCl3 was added using a syringe in aliquots over an hour period with stirring. The reaction solution was warmed to room temperature and stirred for 16 hours. The CHCl3 was removed in vacuo and the resulting orange mixture was neutralized with saturated aqueous NaHCO3 and extracted with 3×30 mL of diethyl ether. The combined ether fractions were washed with brine, dried over Na2SO4 and concentrated in vacuo to yield 101.5 mg (96.7% yield) of 5-bromo-1-(2,6-difluorobenzyl)-1H-pyrazole as a hygroscopic orange-tan colored solid. 1H NMR (CDCl3 300 MHz) δ 7.51 (d, 1H), 7.34 (m, 1H), 6.94 (t, 2H), 6.29 (d, 1H), 5.50 (s, 2H). LC/MS (ES) M+1=273.1, 275.1
Name
2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole
Quantity
81.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
398.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:3]=1[CH2:4][N:5]1[CH2:9][CH:8]=[CH:7][N:6]1O.P(Br)(Br)([Br:18])=O>C(Cl)(Cl)Cl>[Br:18][C:9]1[N:5]([CH2:4][C:3]2[C:2]([F:1])=[CH:14][CH:13]=[CH:12][C:11]=2[F:15])[N:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole
Quantity
81.2 mg
Type
reactant
Smiles
FC1=C(CN2N(C=CC2)O)C(=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
398.1 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
over an hour
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The CHCl3 was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL of diethyl ether
WASH
Type
WASH
Details
The combined ether fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NN1CC1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 101.5 mg
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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